Purity and Analytical Verification: 1-(2-Chloroacetyl)imidazolidin-2-one vs. 1-Acetylimidazolidin-2-one
Commercial specifications for 1-(2-Chloroacetyl)imidazolidin-2-one routinely exceed those of the structurally related 1-acetylimidazolidin-2-one (CAS 5391-39-9). The target compound is offered at 97% purity with comprehensive batch-specific analytical data (NMR, HPLC, GC) , whereas the acetyl analog is typically supplied at ≥95% purity with less consistent documentation . This 2% absolute purity difference (from 95% to 97%) translates to a ~40% reduction in maximum potential impurity burden, which is critical for high-fidelity synthesis in medicinal chemistry .
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 97% (HPLC) with batch certificates |
| Comparator Or Baseline | 1-Acetylimidazolidin-2-one (CAS 5391-39-9) at ≥95% |
| Quantified Difference | Absolute purity increase of 2 percentage points; relative impurity reduction of ~40% (assuming all impurity). |
| Conditions | Vendor product datasheets (Fluorochem, Bidepharm, CymitQuimica, Alfa Chemistry). |
Why This Matters
Higher documented purity and available analytical spectra reduce the risk of failed reactions due to unidentified impurities and support regulatory compliance in pharmaceutical intermediate sourcing.
